molecular formula C10H11ClFN B2580377 1-(3-Fluorophenyl)but-3-yn-2-amine hydrochloride CAS No. 2193065-31-3

1-(3-Fluorophenyl)but-3-yn-2-amine hydrochloride

Cat. No.: B2580377
CAS No.: 2193065-31-3
M. Wt: 199.65
InChI Key: VFMRXIPKOUINBQ-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)but-3-yn-2-amine hydrochloride is a chemical compound with the molecular formula C10H11ClFN It is characterized by the presence of a fluorophenyl group attached to a butynylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)but-3-yn-2-amine hydrochloride typically involves the reaction of 3-fluorobenzaldehyde with propargylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon and ethanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)but-3-yn-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of 1-(3-fluorophenyl)but-3-yn-2-one or 1-(3-fluorophenyl)but-3-ynoic acid.

    Reduction: Formation of 1-(3-fluorophenyl)but-3-en-2-amine or 1-(3-fluorophenyl)butane-2-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Fluorophenyl)but-3-yn-2-amine hydrochloride is utilized in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying the effects of fluorinated compounds on biological systems.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)but-3-yn-2-amine hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Fluorophenyl)but-3-yn-2-amine
  • 1-(4-Fluorophenyl)but-3-yn-2-amine
  • 1-(3-Chlorophenyl)but-3-yn-2-amine

Uniqueness

1-(3-Fluorophenyl)but-3-yn-2-amine hydrochloride is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly alter its chemical and biological properties compared to non-fluorinated analogs. This fluorination can enhance metabolic stability, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

1-(3-fluorophenyl)but-3-yn-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN.ClH/c1-2-10(12)7-8-4-3-5-9(11)6-8;/h1,3-6,10H,7,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMRXIPKOUINBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(CC1=CC(=CC=C1)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2193065-31-3
Record name 1-(3-fluorophenyl)but-3-yn-2-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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